![molecular formula C8H8N2O B067521 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 161563-35-5](/img/structure/B67521.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a fused bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. The methyl group at the 1-position nitrogen and the ketone at the 2-position define its core structure . This compound belongs to the pyrrolopyridine family, which is notable for its applications in medicinal chemistry, particularly as bioisosteres for indoles and purines . Its synthesis often involves transition metal-catalyzed reactions, such as Cu(II)-mediated oxidative coupling or Rh-catalyzed asymmetric additions .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to yield the desired compound . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the ring system. Common reagents include halogens and alkylating agents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a fully saturated ring system .
Scientific Research Applications
Synthetic Routes
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step procedures. Common methods include:
- Chlorination : Starting with 3-bromo-2-chloro-4-methyl-5-nitropyridine.
- Condensation : Using dimethylformamide dimethyl acetal (DMF-DMA).
- Reductive Cyclization : Employing iron and acetic acid to form the final compound.
These methods can be optimized for large-scale production, ensuring high yield and purity.
Medicinal Chemistry
This compound has shown promise as a lead compound in drug development due to its interactions with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound binds to FGFRs, inhibiting their kinase activity and affecting cellular processes like proliferation and differentiation. This mechanism is particularly relevant in cancer research, where FGFR dysregulation is implicated in tumor growth .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, one derivative was found to have an IC50 of 0.12 μM against MCF-7 cells .
Other Therapeutic Areas
Beyond oncology, research has indicated potential applications in treating other diseases:
- Inflammation : The compound's ability to modulate signaling pathways may provide therapeutic benefits in inflammatory conditions.
- Infectious Diseases : Its biochemical properties suggest it could serve as a biochemical probe for investigating cellular processes related to infections.
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the development of agrochemicals and materials science due to its unique chemical properties. Its role as a building block for synthesizing more complex heterocyclic compounds further underscores its versatility .
Case Study 1: Antitumor Activity
A study focused on synthesizing a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated significant antitumor activity against several cancer cell lines. The most potent derivative exhibited remarkable efficacy at low concentrations, highlighting the therapeutic potential of pyrrolo derivatives .
Case Study 2: FGFR Inhibition
Research into the inhibition of FGFRs by this compound derivatives revealed their capability to disrupt the signaling pathways associated with various cancers. This study provides insights into the molecular mechanisms by which these compounds exert their effects .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
Key Examples
Structural Impact
- Electron-withdrawing groups (e.g., Cl, Br) : Increase electrophilicity, enhancing reactivity in Suzuki or Buchwald-Hartwig couplings .
- Carboxylic acid substituents : Improve solubility and enable conjugation with amines or alcohols for prodrug design .
Comparison with Pyrrolo[2,3-b]pyridin-2(3H)-one Isomers
The pyrrolo[2,3-b]pyridin-2(3H)-one isomer differs in ring fusion ([2,3-b] vs. [2,3-c]), altering electronic distribution and biological interactions.
Key Differences
- Reactivity : The [2,3-b] isomer's exocyclic methylene group enables Rh-catalyzed asymmetric additions, a feature less explored in [2,3-c] analogs .
- Biological Activity : Pyrrolo[2,3-b]pyridines are more commonly reported as kinase inhibitors, while [2,3-c] derivatives are studied for antimicrobial properties .
Comparison with Pyrrolo[3,2-b]pyridin-2(3H)-one
Compound Name | Molecular Formula | Purity | Applications | References |
---|---|---|---|---|
1H-Pyrrolo[3,2-b]pyridin-2(3H)-one | C₇H₆N₂O | ≥99.0% | Building block for agrochemicals |
Key Contrasts
- Synthetic Utility : Pyrrolo[3,2-b] derivatives are prioritized in materials science due to their planar structure, unlike the [2,3-c] series .
- Stability : The [3,2-b] isomer exhibits lower solubility in polar solvents compared to [2,3-c] analogs .
Reactivity Trends
Biological Activity
Overview
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound characterized by a fused pyrrole and pyridine ring system, has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure allows for diverse biological activities, making it a candidate for drug development targeting various diseases.
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- CAS Number : 161563-35-5
The compound's structure facilitates interactions with biological targets, particularly in cancer therapy.
This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFR, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where aberrant FGFR signaling is implicated in tumor growth and metastasis .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
4T1 (Breast) | 0.058 | Induces apoptosis |
MDA-MB-231 | 0.0046 | Inhibits cell proliferation |
HeLa | 0.021 | Reduces cell viability |
The compound has shown promise in inhibiting the proliferation of breast cancer cells and inducing apoptosis through its action on FGFR signaling pathways .
Antiproliferative Activity
In a study evaluating various derivatives of pyridine compounds, it was found that modifications to the molecular structure could enhance antiproliferative activity. For instance, the introduction of hydroxyl (-OH) groups significantly lowered the IC₅₀ values across multiple cancer cell lines, indicating increased efficacy .
Study on Antiproliferative Effects
A recent study analyzed the effects of this compound on several cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. Specifically:
- The compound was tested against HeLa , PC3 , and SW1116 cells.
- The observed IC₅₀ values were consistently lower than those of many established chemotherapeutic agents, suggesting a potential role as a lead compound in drug development .
Mechanistic Insights
Further investigations revealed that the compound's interaction with FGFR not only inhibited cell growth but also triggered apoptotic pathways involving caspase activation. This dual mechanism underscores its potential as a therapeutic agent in oncology .
Future Directions in Research
Current research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Strategies include:
- Structural modifications to improve solubility and metabolic stability.
- Combination therapies utilizing this compound alongside existing chemotherapeutics to enhance overall efficacy.
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, and how can reaction conditions be optimized?
Basic
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, methyl groups can be introduced using NaH and methyl iodide (MeI) in tetrahydrofuran (THF) under controlled temperatures (0°C to room temperature) . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion.
Q. What analytical techniques are recommended for structural confirmation of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the pyrrolopyridine core and methyl substitution. X-ray crystallography provides definitive proof of molecular conformation, as demonstrated in related pyrrolo[2,3-b]pyridine derivatives with mean C–C bond lengths of 0.002 Å and R factors <0.1 . High-resolution mass spectrometry (HRMS) validates molecular weight.
Q. How should structure-activity relationship (SAR) studies be designed to explore biological activity?
Advanced
SAR studies require systematic substitution at positions 3, 5, and 7 of the pyrrolopyridine scaffold. For example:
- Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate electronic effects .
- Test kinase inhibition (e.g., CDK4/6, VEGFR) using in vitro enzymatic assays .
- Compare binding affinities via molecular docking against crystallographic data (e.g., PDB entries) .
Q. How can single-crystal X-ray diffraction resolve contradictions in proposed molecular conformations?
Advanced
Single-crystal X-ray studies at low temperatures (e.g., 113 K) minimize thermal motion artifacts. For instance, the title compound’s analogs show planar pyrrolidine rings and specific dihedral angles between fused rings. Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining hydrogen bonding and packing interactions .
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
Advanced
Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes like CDK4/6 or VEGFR1/2/3. IC₅₀ values can be determined via dose-response curves. Cross-activity against related kinases (e.g., FGFR, PDGFR) should be tested to assess selectivity . Cellular assays (e.g., proliferation inhibition in cancer cell lines) validate target engagement.
Q. How to address contradictory yields in reported synthetic methods?
Advanced
Contradictions may arise from differences in protecting groups or purification techniques. For example, boronic acid cross-coupling (Suzuki-Miyaura) requires rigorous exclusion of oxygen and precise Pd catalyst loading (e.g., Pd(PPh₃)₄) . Reproducibility can be improved by standardizing solvent drying (e.g., dioxane refluxed over Na/benzophenone) and monitoring reaction progress via LC-MS.
Q. What purification strategies are effective for isolating this compound?
Basic
Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity . Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystallinity for X-ray analysis .
Q. How do substituents at the 3-position influence spectroscopic properties?
Basic
Electron-donating groups (e.g., methoxy) deshield adjacent protons in ¹H NMR, causing downfield shifts. In IR spectroscopy, carbonyl stretches (C=O) near 1680 cm⁻¹ confirm lactam formation. Mass spectrometry fragmentation patterns (e.g., loss of methyl groups) help identify substitution sites .
Q. What safety precautions are necessary during handling?
Basic
Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders. Toxicity data are limited, but related compounds show irritant properties; first-aid measures include flushing with water for 15 minutes and seeking medical attention .
Q. How to design in vivo pharmacokinetic studies for this compound?
Advanced
Administer via intravenous/oral routes in rodent models. Monitor plasma concentrations using LC-MS/MS. Assess metabolic stability with liver microsomes and identify metabolites via high-resolution mass spectrometry. Tissue distribution studies (e.g., brain penetration) require radiolabeled analogs (³H or ¹⁴C) .
Properties
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-9-3-2-6(7)4-8(10)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFRGVZOLPPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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